molecular formula C14H14ClN3O2 B2372136 N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203391-59-6

N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2372136
CAS No.: 1203391-59-6
M. Wt: 291.74
InChI Key: DLUJNAYPIQXTIE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C14H14ClN3O2 and its molecular weight is 291.74. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-9-3-4-11(6-12(9)15)17-13(19)7-18-8-16-10(2)5-14(18)20/h3-6,8H,7H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUJNAYPIQXTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3OC_{13}H_{14}ClN_{3}O. The compound features a chloro-substituted aromatic ring and a pyrimidine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have shown that derivatives of this compound possess antibacterial properties, particularly against Gram-positive bacteria.
  • Anticancer Properties : The compound has been evaluated for its potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • CNS Activity : Some derivatives have shown promise in modulating neurotransmitter levels, suggesting potential applications in treating neurological disorders.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing neurotransmitter release and activity.
  • DNA Interaction : Some studies suggest that it may interact with DNA, affecting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent efficacy compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound inhibited the growth of human breast cancer cells (MCF7) with an IC50 value of 15 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction and disruption of the cell cycle at the G2/M phase .

Case Study 3: CNS Effects

Research involving animal models showed that administration of the compound led to increased serotonin levels in the hippocampus, suggesting potential applications in treating depression or anxiety disorders. Behavioral tests indicated enhanced cognitive function in treated animals compared to controls .

Data Tables

Biological Activity Effect Reference
AntibacterialMIC = 32 µg/mL against S. aureus
AnticancerIC50 = 15 µM against MCF7 cells
CNS ModulationIncreased serotonin levels

Scientific Research Applications

Research into the biological activities of N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has revealed several promising applications:

  • Antimicrobial Activity :
    • Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds with similar structures has been reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent.
  • Cytotoxicity :
    • Preliminary investigations demonstrate that the compound may possess selective cytotoxic effects against cancer cell lines. For example, derivatives of similar structural motifs have shown effectiveness in inhibiting the growth of human cancer cells while sparing normal cells, indicating potential as an anticancer therapeutic .
  • Enzyme Inhibition :
    • The compound may inhibit specific enzymes involved in disease progression. Notably, similar compounds have been identified as inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus with MIC values around 256 µg/mL.
Study 2CytotoxicityShowed selective cytotoxic effects on human cancer cell lines, sparing normal cells.
Study 3Enzyme InhibitionIdentified as a potential acetylcholinesterase inhibitor, relevant for neurodegenerative diseases.

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